molecular formula C8H12N2 B084877 1-Methyl-2-benzylhydrazine CAS No. 10309-79-2

1-Methyl-2-benzylhydrazine

Cat. No. B084877
CAS RN: 10309-79-2
M. Wt: 136.19 g/mol
InChI Key: HDCUSMZVZWLDRZ-UHFFFAOYSA-N
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Description

1-Methyl-2-benzylhydrazine (MBH) is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid with a pungent odor and is commonly used in scientific research. MBH has been found to have potential applications in the field of medicine and biology due to its ability to induce oxidative stress and DNA damage in cells.

Scientific Research Applications

  • Chromosome Breakage in Cancer Cells : 1-Methyl-2-benzylhydrazine has been found to induce chromatid translocations in mouse ascites tumors, showing a high frequency of chromosome involvement in some cells. However, no such effects were observed in normal tissues or in vitro cell cultures, suggesting a specific action in malignant cells (Therman, 1972).

  • Monoamine Oxidase Inhibition : This compound has been involved in the synthesis and biological evaluation of new series of compounds with potential monoamine oxidase inhibition properties. This suggests its utility in the development of treatments for conditions influenced by monoamine oxidase, such as depression and Parkinson’s disease (Ahmad et al., 2018).

  • Clinical Evaluation as an Antidepressant : A study on this compound as a monoamine oxidase inhibitor reported its effectiveness in treating depression, particularly in cases of reactive depression (Stoiani & Assis, 1967).

  • Inhibition of Acetyl- and Butyrylcholinesterase : This compound was also explored in the context of inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease and other neurodegenerative conditions (Houngbedji et al., 2023).

  • Anti-Inflammatory Activity : A study reported the synthesis of certain compounds using this compound that showed significant anti-inflammatory activity, suggesting potential applications in the development of anti-inflammatory drugs (Osarodion, 2020).

  • Antidepressant Drug Analysis : The molecular structure of an antidepressant drug derived from this compound was analyzed, providing insights into the drug's conformation and interactions (İde et al., 1996).

  • Tumor Inhibition and DNA Interaction : Studies have shown the interaction of this compound derivatives with DNA and their potential as tumor-inhibiting agents (Berneis et al., 1963; Berneis et al., 1964).

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential uses in developing antimicrobial agents (Maheshwari & Goyal, 2016).

Safety and Hazards

1-Methyl-2-benzylhydrazine is a strong skin, eye, and respiratory tract irritant . It can cause seizures, liver injury, hemolysis, and delayed pulmonary edema .

properties

IUPAC Name

1-benzyl-2-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUSMZVZWLDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145634
Record name 1-Methyl-2-benzylhydrazine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [HSDB]
Record name 1-Methyl-2-benzylhydrazine
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Solubility

>10% in benzene, >10% in ethanol, In water, 8,665 mg/L at 25 °C /Estimated/
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0265 at 100 °C/4 °C
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.09 [mmHg], 0.09 mm Hg at 25 °C /Estimated/
Record name 1-Methyl-2-benzylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2898
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals

CAS RN

10309-79-2
Record name 1-Methyl-2-benzylhydrazine
Source ChemIDplus
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Record name 1-Methyl-2-benzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-BENZYLHYDRAZINE
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Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59-61 °C
Record name 1-METHYL-2-BENZYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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